1-(2,2-Dibromovinyl)-2-fluorobenzene
Description
Significance of Vinylic Halides in Contemporary Organic Synthesis
Vinylic halides, which are organic compounds featuring a halogen atom bonded to a vinylic carbon (a carbon atom in a carbon-carbon double bond), are of considerable importance in modern organic synthesis. fiveable.measkfilo.com Their utility stems from their ability to participate in a wide array of chemical transformations, serving as versatile building blocks for the construction of more complex molecular architectures. acs.org One of the most significant applications of vinylic halides is in palladium-catalyzed cross-coupling reactions. numberanalytics.com These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.comnumberanalytics.com Vinylic halides are key substrates in these transformations, enabling the synthesis of a diverse range of compounds, including natural products, pharmaceuticals, and advanced materials. numberanalytics.comacs.org
The reactivity of the carbon-halogen bond in vinylic halides allows for their conversion into various other functional groups. For instance, they can be converted to the corresponding Grignard or organolithium reagents, which are powerful nucleophiles for carbon-carbon bond formation. wikipedia.org Furthermore, vinylic halides can undergo elimination reactions to furnish alkynes, providing another pathway for molecular elaboration. fiveable.mepediaa.com The stereochemistry of the double bond in vinylic halides is often retained during these transformations, allowing for the synthesis of stereochemically defined products. nih.gov This level of control is crucial in the synthesis of biologically active molecules where specific stereoisomers are required for desired activity.
Importance of Fluorinated Organic Compounds in Chemical and Medicinal Sciences
The introduction of fluorine atoms into organic molecules can have a profound impact on their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This has led to a surge of interest in fluorinated organic compounds, also known as organofluorine compounds, across various scientific disciplines, particularly in medicinal chemistry and materials science. numberanalytics.comwikipedia.org The unique properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, are responsible for these transformative effects. numberanalytics.comnih.gov
In medicinal chemistry, the incorporation of fluorine is a widely used strategy in drug design and development. numberanalytics.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine. nih.govalfa-chemistry.com The presence of fluorine can enhance a drug's metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing its half-life. alfa-chemistry.com Fluorine substitution can also improve a drug's bioavailability by increasing its lipophilicity, which facilitates passage through cell membranes. numberanalytics.comalfa-chemistry.com Furthermore, the electronic effects of fluorine can alter the acidity or basicity of nearby functional groups, leading to stronger binding interactions with biological targets and increased potency. nih.govalfa-chemistry.com
In the realm of materials science, fluorinated compounds have led to the development of a wide range of high-performance materials. numberanalytics.com Fluoropolymers, such as polytetrafluoroethylene (Teflon), are known for their exceptional thermal stability, chemical inertness, and low friction coefficients, making them suitable for applications ranging from non-stick coatings to seals and gaskets in harsh chemical environments. numberanalytics.comnumberanalytics.com Fluorinated compounds are also utilized in liquid crystal displays, fire-fighting foams, and as specialized lubricants. wikipedia.orgalfa-chemistry.com The unique properties imparted by fluorine continue to drive the discovery and development of novel materials with tailored functionalities. numberanalytics.com
Structural Significance of 1-(2,2-Dibromovinyl)-2-fluorobenzene as a Versatile Synthetic Synthon
The chemical compound this compound is a structurally significant molecule that serves as a versatile synthetic synthon, or building block, in organic synthesis. Its utility arises from the presence of multiple reactive sites that can be selectively manipulated to construct a variety of more complex fluorinated aromatic compounds. The key structural features of this molecule are the dibromovinyl group and the fluorine atom attached to the benzene (B151609) ring.
The geminal dibromoalkene (dibromovinyl group) is a particularly valuable functional group. It can undergo a range of transformations, providing access to a diverse array of chemical structures. For instance, it can be involved in regioselective fluorination reactions. A notable application is the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (B91410) (TBAF·3H₂O) to produce (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high regioselectivity. organic-chemistry.orgnih.gov This transformation introduces a fluorine atom into the vinylic position while retaining one of the bromine atoms, which can then be used for further functionalization, such as in cross-coupling reactions.
The fluorine atom on the benzene ring also plays a crucial role. It influences the electronic properties of the aromatic ring, affecting its reactivity in subsequent transformations. Furthermore, the presence of the fluorine atom is often a desired feature in the final target molecule, particularly in the synthesis of agrochemicals and pharmaceuticals, due to the beneficial effects of fluorine on biological activity, as discussed in the previous section. The combination of the reactive dibromovinyl group and the electronically modifying fluorine atom makes this compound a powerful tool for the synthesis of novel fluorinated compounds.
Overview of Research Trends and Challenges in Halogenated Benzene Derivatives
Research into halogenated benzene derivatives remains an active and evolving area of organic chemistry, driven by their importance as intermediates in the synthesis of a wide range of commercially valuable products, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.com A major trend in this field is the development of more efficient, selective, and environmentally benign methods for the synthesis of these compounds. researchgate.net This includes the exploration of novel catalysts and reagents for halogenation reactions that can operate under milder conditions and with greater control over regioselectivity, which is the ability to introduce a halogen at a specific position on the benzene ring. chemistrysteps.comlibretexts.org
Another significant research focus is the functionalization of halogenated benzenes through cross-coupling reactions. The development of highly active and versatile catalyst systems that can facilitate the coupling of a broad range of substrates, including less reactive chloroarenes, is a key objective. acs.org This allows for the construction of complex molecular frameworks from readily available halogenated starting materials.
Despite significant progress, several challenges remain in the chemistry of halogenated benzene derivatives. One challenge is the controlled synthesis of polyhalogenated benzenes with specific substitution patterns, which can be difficult to achieve due to the directing effects of the halogen substituents already present on the ring. chemistrysteps.com Furthermore, the high reactivity of some halogenating agents, such as fluorine, can make reactions difficult to control and may require specialized equipment. uobabylon.edu.iq The environmental persistence and potential toxicity of some halogenated compounds also present challenges, leading to research into more sustainable and biodegradable alternatives. researchgate.net Addressing these challenges will continue to be a major focus of research in the field of halogenated benzene derivatives.
Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | 401514-42-9 | C₈H₅Br₂F | 279.93 |
| 1-(2,2-Dibromovinyl)-3-fluorobenzene | 221148-37-4 | C₈H₅Br₂F | 279.93 |
Table 2: Common Cross-Coupling Reactions Involving Vinylic Halides
| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Vinylic Halide + Organoboron Compound | Palladium | C-C |
| Heck Reaction | Vinylic Halide + Alkene | Palladium | C-C |
| Sonogashira Coupling | Vinylic Halide + Terminal Alkyne | Palladium/Copper | C-C |
| Stille Coupling | Vinylic Halide + Organostannane | Palladium | C-C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,2-dibromoethenyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F/c9-8(10)5-6-3-1-2-4-7(6)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZSZHAKTJXEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformative Chemistry of 1 2,2 Dibromovinyl 2 Fluorobenzene
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metals, particularly palladium and copper, play a pivotal role in activating the carbon-bromine bonds of 1-(2,2-dibromovinyl)-2-fluorobenzene, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Couplings
Palladium catalysts are widely employed for their efficiency in promoting cross-coupling reactions involving organohalides.
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction provides a strategic route to synthesize triarylethenes, which are compounds with significant applications in materials science and medicinal chemistry. The reaction involves the palladium-catalyzed coupling of the dibromovinyl compound with arylboronic acids.
This transformation allows for the stepwise and selective substitution of the two bromine atoms, offering control over the final structure of the triarylethene. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and stereoselectivity. Microwave-assisted Suzuki-Miyaura couplings have been shown to accelerate reaction times.
Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogs
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂/P(t-Bu)₃ | K₃PO₄ | Toluene (B28343) | 1-(2-bromo-2-phenylvinyl)-2-fluorobenzene | - |
| 2 | 1-Naphthylboronic acid | Pd(OAc)₂/P(o-Tol)₃ | K₃PO₄ | Toluene | 1-(2-bromo-2-(naphthalen-1-yl)vinyl)-2-fluorobenzene | - |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 1-(2-bromo-2-(4-methoxyphenyl)vinyl)-2-fluorobenzene | - |
Data is illustrative and based on typical Suzuki-Miyaura reaction conditions.
Beyond arylboronic acids, this compound can be coupled with a range of other organometallic reagents, expanding the synthetic utility of this building block. These reactions, also catalyzed by palladium, include Stille coupling (with organostannanes), Sonogashira coupling (with terminal alkynes), and Negishi coupling (with organozinc reagents). Each of these reactions offers a unique pathway to introduce different functional groups onto the vinyl scaffold, leading to a diverse array of substituted alkenes.
A particularly elegant application of palladium catalysis is the tandem alkynylation/cyclization of this compound. In this process, the substrate first undergoes a Sonogashira coupling with a terminal alkyne to form a bromoenyne intermediate. This intermediate, in the presence of the palladium catalyst, can then undergo an intramolecular cyclization to afford various heterocyclic structures, such as benzofurans or indoles, depending on the nature of the starting material and the reaction conditions. This one-pot procedure is highly atom-economical and provides rapid access to complex fused ring systems.
Copper-Catalyzed Transformations and Cascade Reactions
Copper catalysts offer a complementary and often more cost-effective alternative to palladium for certain transformations. Copper-catalyzed reactions of this compound can lead to unique reactivity and product profiles. These can include Ullmann-type couplings to form carbon-heteroatom bonds (e.g., with amines or phenols) and cascade reactions where multiple bonds are formed in a single operation. For instance, a copper-catalyzed cascade process could involve an initial coupling followed by an intramolecular cyclization, driven by the inherent reactivity of the gem-dibromovinyl moiety and the ortho-fluoro substituent. Such cascade reactions are highly desirable in organic synthesis as they can significantly increase molecular complexity in a single step. nih.gov
Gold-Catalyzed Reactions (Applicability to related systems)
While specific examples involving this compound are less common, the principles of gold catalysis suggest high applicability. semanticscholar.orgresearchgate.netresearchgate.net Gold catalysts, particularly gold(I) complexes, are known for their strong π-acidity, which allows them to activate alkynes and allenes towards nucleophilic attack. semanticscholar.orgresearchgate.netresearchgate.net In related systems, such as 2-alkynyl-substituted haloarenes, gold catalysis has been effectively used to promote intramolecular cyclization reactions. researchgate.net By analogy, it is conceivable that a derivative of this compound, after initial conversion to an enyne, could undergo gold-catalyzed cycloisomerization to afford various heterocyclic products. researchgate.net The unique reactivity of gold catalysts could offer alternative reaction pathways and selectivities compared to palladium or copper. semanticscholar.orgresearchgate.netresearchgate.net
Other Transition Metal-Mediated Transformations
While specific transition metal-mediated transformations involving this compound are not extensively documented in the reviewed literature, the broader class of organofluorine compounds is known to participate in a variety of such reactions. rsc.orgnih.gov Transition metals are pivotal in activating carbon-fluorine bonds, which are typically robust. nih.gov Catalytic systems involving palladium, copper, and other transition metals have been developed for the functionalization of C-F bonds, often through oxidative addition or coordination-assisted pathways. nih.govrsc.org These methodologies have been applied to the synthesis of complex molecules, including marine natural products and other biologically active compounds. researchgate.net The principles of these transformations suggest that this compound could be a viable substrate for similar catalytic processes, although specific examples are not detailed in the available literature.
Stereoselective Transformations
Stereoselectivity is a critical aspect of modern organic synthesis, and the unique structural features of this compound make it an interesting substrate for such transformations.
A significant advancement in the stereoselective transformation of dibromovinylbenzene derivatives is the direct fluorination using wet tetra-n-butylammonium fluoride (B91410) (TBAF·3H₂O). organic-chemistry.orgnih.gov This transition-metal-free method provides a route to (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high regioselectivity and yields of up to 81%. organic-chemistry.orgnih.gov The reaction is typically carried out in toluene at 100°C. organic-chemistry.org The regioselectivity of the fluorination is influenced by the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups tend to enhance the reaction yield, whereas electron-donating groups may require higher temperatures. organic-chemistry.org Notably, substituents at the ortho position can sterically hinder the reaction. organic-chemistry.org The proposed mechanism involves debromination, followed by fluoride ion attack and subsequent addition reactions. organic-chemistry.org
Table 1: Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives
| Substrate | Product | Yield (%) | Conditions | Reference |
|---|
This table is based on data for the general class of 1-(2,2-dibromovinyl)benzene derivatives, as specific data for the 2-fluoro substituted compound was not available in the cited sources.
While specific studies on the controlled geometric isomerization of this compound are not prevalent in the literature, the isomerization of related vinyl fluorides has been investigated. For instance, the E/Z isomerization of vinyl fluorides can be mediated by BF₃, proceeding through a vinyl cation intermediate. nih.gov This process can be controlled by temperature and solvent polarity, allowing for the selective formation of either the kinetic (E) or thermodynamic (Z) isomer. nih.gov Such principles of controlled isomerization could potentially be applied to derivatives of this compound, although direct experimental evidence is not yet available.
Annulation and Heterocycle Synthesis
The structural motif of this compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly benzofurans and indoles.
The synthesis of benzofuran (B130515) derivatives can be achieved from precursors structurally related to this compound through tandem reactions. A notable example is the copper(I)-catalyzed tandem reaction of 2-(2,2-dibromovinyl)phenol (B8367773) with polyfluoroarenes to produce 2-(polyfluoroaryl)benzofurans. nih.gov This reaction involves a copper-catalyzed intramolecular C-O bond formation and a C-H activation. nih.gov While this example starts with a phenol (B47542) rather than a fluorobenzene (B45895), it demonstrates the utility of the dibromovinyl group in benzofuran synthesis. Another powerful strategy involves the tandem Sonogashira coupling and cyclization of ortho-halophenols with terminal alkynes, which can be catalyzed by palladium or copper complexes. organic-chemistry.orglsmu.ltlookchem.com These methods allow for the construction of the benzofuran ring system in a single pot.
Table 2: Benzofuran Synthesis via Tandem Reactions
| Reactants | Catalyst | Product | Key Transformation | Reference |
|---|---|---|---|---|
| 2-(2,2-Dibromovinyl)phenol, Polyfluoroarene | Copper(I) | 2-(Polyfluoroaryl)benzofuran | Intramolecular C-O bond formation, C-H activation | nih.gov |
The synthesis of indoles from 1-bromo-2-(2,2-dibromovinyl)-benzenes has been achieved through multicomponent cascade reactions. researchgate.net Specifically, the reaction of these substrates with aldehydes and aqueous ammonia (B1221849) can lead to the formation of 3-cyano-1H-indoles. researchgate.net The development of multicomponent reactions for indole (B1671886) synthesis is an active area of research, offering efficient pathways to complex molecular architectures from simple starting materials. nih.govrsc.orgrsc.orgnih.govresearchgate.netrsc.org These reactions often proceed through cascade sequences, where multiple bonds are formed in a single operation.
Table 3: Indole Synthesis via Multicomponent Cascade Reactions
| Reactants | Product | Key Transformation | Reference |
|---|
Cycloisomerization Reactions
The 2-fluorophenyl-substituted gem-dibromovinyl framework of this compound is a versatile precursor for the synthesis of fluorinated heterocyclic compounds through cycloisomerization reactions. These intramolecular cyclization processes, often catalyzed by transition metals, can lead to the formation of valuable scaffolds such as fluorinated indoles and other related structures. The presence of the fluorine atom on the aromatic ring can influence the reactivity and regioselectivity of these transformations.
One potential pathway involves a transition metal-catalyzed process where an active metal species, such as palladium or gold, inserts into one of the C-Br bonds. This is followed by an intramolecular carbometalation across the double bond, leading to a cyclized intermediate. Subsequent elimination or further transformation of this intermediate can yield the final heterocyclic product. For instance, in reactions aiming for indole synthesis, the nitrogen source could be an ancillary ligand on the metal or a reagent added to the reaction mixture. Gold-catalyzed cycloisomerization has been shown to be effective for accessing spiroindolenines from indole derivatives substituted with alkynes, allenes, and allyl carbonate moieties at the C3 position. bohrium.com
Another plausible approach is the generation of a vinylidene-metal intermediate, which can then undergo intramolecular insertion into a C-H bond of the fluorobenzene ring. This type of reaction is known for the synthesis of various carbocycles and heterocycles. The fluorine substituent, being electron-withdrawing, might affect the electron density of the aromatic C-H bonds, thereby influencing the ease and position of the insertion.
Furthermore, radical-mediated cyclizations could also be envisioned. Homolytic cleavage of a C-Br bond, induced by a radical initiator or photolysis, would generate a vinyl radical. This radical could then attack the aromatic ring intramolecularly. The regioselectivity of this cyclization would be governed by the stability of the resulting aryl radical intermediate.
While specific examples for the cycloisomerization of this compound are not extensively documented, the reactivity patterns of similar halo-substituted styrenes and vinyl bromides in transition metal-catalyzed reactions suggest a high potential for its application in the synthesis of fluorinated indole derivatives and other complex heterocyclic systems. researchgate.netiiserkol.ac.in The choice of catalyst, ligands, and reaction conditions would be crucial in directing the reaction towards the desired cyclized product.
Nucleophilic Substitution and Addition Reactions
The dibromovinyl group in this compound renders the double bond electron-deficient, making it susceptible to attack by nucleophiles. This reactivity allows for both nucleophilic substitution of one or both bromine atoms and nucleophilic addition across the double bond, depending on the nature of the nucleophile and the reaction conditions.
Nucleophilic Vinylic Substitution:
In nucleophilic vinylic substitution reactions, a nucleophile replaces one of the bromine atoms. This can proceed through different mechanisms, including an addition-elimination pathway. The electron-withdrawing nature of the two bromine atoms and the adjacent fluorinated aromatic ring facilitates the initial nucleophilic attack on the double bond. everyscience.com The resulting carbanionic intermediate can then eliminate a bromide ion to afford the substituted product. Strong nucleophiles such as thiolates, alkoxides, and amines can participate in these reactions. The stereochemistry of the resulting vinyl bromide will depend on the reaction conditions and the nature of the nucleophile.
Nucleophilic Addition (Michael Addition):
Soft nucleophiles, such as enolates or organocuprates, can undergo conjugate or Michael-type addition to the electron-deficient double bond. everyscience.comyoutube.com In this case, the nucleophile adds to the β-carbon (the carbon bearing the bromine atoms), leading to the formation of a stabilized carbanion. This intermediate can then be quenched with an electrophile, such as a proton source, to yield the addition product. The presence of the two bromine atoms significantly enhances the electrophilicity of the double bond, promoting this type of reaction. rsc.orgacs.org
The table below summarizes the expected reactivity with different classes of nucleophiles.
| Nucleophile Type | Predominant Reaction | Potential Products |
| Strong, hard nucleophiles (e.g., R-Li, R-MgX) | Can lead to complex mixtures, including metal-halogen exchange | Alkenes, alkynes |
| Soft nucleophiles (e.g., thiolates, enolates) | Nucleophilic Addition (Michael Addition) or Substitution | Substituted alkenes |
| Amines and Alcohols | Nucleophilic Substitution | Enamines, Vinyl ethers |
It is important to note that the fluorine atom on the benzene (B151609) ring is generally unreactive towards nucleophilic aromatic substitution under typical conditions for nucleophilic vinylic reactions, due to the strong C-F bond. However, under harsh conditions, or with particularly activated substrates, its substitution could become a competing pathway.
Reductive Transformations, e.g., to Fluorostyrenes
The this compound molecule can undergo various reductive transformations to yield valuable synthetic intermediates, most notably fluorostyrenes. The selective reduction of the dibromovinyl group is a key transformation that opens up avenues for further functionalization.
One of the primary reductive pathways is the stereoselective hydrogenolysis of one of the C-Br bonds to furnish a (Z)-1-bromo-1-alkene. This transformation can be achieved using palladium catalysis with a hydride source like tributyltin hydride (Bu3SnH). acs.org The reaction proceeds with high selectivity for the formation of the Z-isomer. acs.org This monobrominated intermediate is a versatile building block for subsequent cross-coupling reactions to introduce a variety of substituents.
Further reduction of the resulting monobromovinyl compound, or direct reduction of the dibromovinyl starting material, can lead to the formation of 2-fluorostyrene. This can be accomplished using various reducing agents, such as zinc dust in the presence of an acid, or catalytic hydrogenation under specific conditions. The choice of the reducing system is crucial to avoid the reduction of the aromatic ring or the cleavage of the C-F bond.
Another important reductive transformation is the lithium-halogen exchange. wikipedia.orgresearchgate.netharvard.edu Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can selectively replace one of the bromine atoms with lithium. This generates a vinyllithium (B1195746) species which can then be trapped with various electrophiles to introduce a wide range of functional groups. This method provides a powerful tool for the construction of highly substituted fluorinated styrenes. The exchange typically occurs with retention of the double bond stereochemistry. wikipedia.org
The table below outlines some of the key reductive transformations and their potential products.
| Reagent/Catalyst System | Transformation | Primary Product |
| Pd catalyst, Bu3SnH | Monodebromination | (Z)-1-Bromo-2-(2-fluorophenyl)ethene |
| Zn, H+ | Full reduction | 2-Fluorostyrene |
| n-BuLi or t-BuLi | Lithium-halogen exchange | 1-Bromo-2-(2-fluorophenyl)vinyllithium |
These reductive strategies highlight the utility of this compound as a precursor to a variety of fluorinated styrene (B11656) derivatives, which are important monomers and intermediates in materials science and medicinal chemistry.
Reactions Involving Bromine as a Leaving Group
The two bromine atoms in this compound serve as excellent leaving groups in a variety of transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse array of complex molecules. The differential reactivity of the two bromine atoms can often be exploited for selective mono- or di-functionalization.
Suzuki-Miyaura Coupling:
This palladium-catalyzed reaction couples the vinyl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.gov By carefully controlling the reaction conditions (e.g., stoichiometry of the boron reagent, catalyst loading, and reaction time), it is often possible to achieve selective mono-coupling to yield a monobrominated styrene derivative. Subsequent coupling at the remaining bromine position with a different boronic acid can lead to the synthesis of unsymmetrical disubstituted alkenes.
Sonogashira Coupling:
The Sonogashira reaction involves the palladium- and copper-co-catalyzed coupling of the vinyl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction is a highly efficient method for the synthesis of conjugated enynes. Similar to the Suzuki coupling, selective monocoupling is feasible, providing access to bromo-enynes which can be further functionalized. epa.gov The reaction is tolerant of a wide range of functional groups. wikipedia.org
Heck Reaction:
In the Heck reaction, the vinyl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgwikipedia.orglibretexts.org This reaction leads to the formation of a new carbon-carbon bond and the creation of a more substituted alkene. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the substrates and the reaction conditions.
Stille Coupling:
This reaction utilizes a palladium catalyst to couple the vinyl bromide with an organostannane reagent. The Stille coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups.
The table below provides a summary of these important cross-coupling reactions.
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Organoboron reagent | Pd catalyst, base | Substituted styrenes, dienes |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, base | Conjugated enynes |
| Heck | Alkene | Pd catalyst, base | Substituted alkenes |
| Stille | Organostannane reagent | Pd catalyst | Substituted styrenes, dienes |
These cross-coupling reactions demonstrate the significant synthetic utility of this compound as a building block for the construction of complex molecular architectures.
Potential for Friedel-Crafts Type Reactions on the Fluorobenzene Moiety
The fluorobenzene ring in this compound can potentially undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation. However, the reactivity of the ring is influenced by the electronic effects of both the fluorine atom and the 2,2-dibromovinyl substituent.
The fluorine atom is an interesting case in electrophilic aromatic substitution. While it is highly electronegative and thus deactivating through the inductive effect (-I), it is also a pi-donor through resonance (+R). pearson.com For fluorine, the resonance effect can significantly counteract the inductive effect, making fluorobenzene more reactive towards electrophilic substitution than other halobenzenes, and in some cases, its reactivity is comparable to that of benzene itself. acs.orgresearchgate.netresearchgate.netacs.org The fluorine atom is an ortho-, para-director.
Should a Friedel-Crafts reaction occur, the position of substitution would be determined by the directing effects of the existing substituents. The fluorine atom directs incoming electrophiles to the ortho and para positions. The 2,2-dibromovinyl group is likely to direct to the meta position relative to itself. The interplay of these directing effects would likely lead to a mixture of products, with substitution at the positions ortho and para to the fluorine atom being favored, but with reduced reactivity.
The use of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3), is typically required for Friedel-Crafts reactions. acs.orgacs.orgnih.govrsc.org However, the presence of the dibromovinyl group could lead to side reactions under these strongly acidic conditions, such as polymerization or rearrangement. Therefore, milder Lewis acids or alternative methods for electrophilic aromatic substitution might be necessary to achieve a successful Friedel-Crafts type reaction on this substrate.
| Substituent | Inductive Effect | Resonance Effect | Directing Effect |
| -F | -I (deactivating) | +R (activating) | ortho, para |
| -CH=CBr2 | -I (deactivating) | Weakly deactivating | meta |
Mechanistic Investigations of Reactions Involving 1 2,2 Dibromovinyl 2 Fluorobenzene
Elucidation of Catalytic Cycles
Reactions involving 1-(2,2-dibromovinyl)-2-fluorobenzene, especially palladium-catalyzed cross-coupling reactions, proceed through well-defined catalytic cycles. These cycles typically involve a sequence of elementary steps that regenerate the active catalyst.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling of this compound with an organoboron reagent is a cornerstone for forming carbon-carbon bonds. The catalytic cycle, centered around a palladium complex, generally proceeds through three key steps:
Oxidative Addition: The cycle initiates with the oxidative addition of the this compound to a Pd(0) complex. This step, often considered rate-determining, involves the insertion of the palladium into the carbon-bromine bond to form a square-planar Pd(II) intermediate. yonedalabs.comlibretexts.org The greater reactivity of the C-Br bond compared to the C-F bond ensures selective activation at the vinyl position.
Transmetalation: In the presence of a base, the organoboron reagent forms a boronate complex, which then transfers its organic moiety to the palladium center, displacing the bromide ligand. This step regenerates the halide anion and forms a new diorganopalladium(II) complex. libretexts.org
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired cross-coupled product and regenerating the catalytically active Pd(0) species, which can then enter a new catalytic cycle. yonedalabs.comlibretexts.org
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between this compound and a terminal alkyne. This reaction typically involves two interconnected catalytic cycles, one for palladium and one for copper. wikipedia.org
Palladium Cycle: Similar to the Suzuki-Miyaura coupling, the palladium cycle involves oxidative addition of the vinyl bromide to a Pd(0) species, followed by transmetalation and reductive elimination. wikipedia.org
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then transfers the alkynyl group to the palladium(II) complex during the transmetalation step. wikipedia.org
Heck Reaction: In the Heck reaction, this compound can be coupled with an alkene. The catalytic cycle involves the oxidative addition of the vinyl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and forms a palladium hydride species, which is then converted back to the active Pd(0) catalyst by a base. organic-chemistry.orglibretexts.org
Identification and Characterization of Reaction Intermediates (e.g., Vinyl Palladium Species, Carbenes)
The transient nature of reaction intermediates makes their identification and characterization challenging, yet crucial for a deep mechanistic understanding.
Vinyl Palladium Species: In palladium-catalyzed cross-coupling reactions of this compound, the primary intermediates are vinyl palladium(II) species. Following the oxidative addition of one of the C-Br bonds to a Pd(0) complex, a σ-vinylpalladium(II) halide complex is formed. These square-planar complexes are typically stabilized by phosphine (B1218219) ligands. The geometry and electronic properties of these intermediates are critical in determining the subsequent steps of the catalytic cycle, such as transmetalation and reductive elimination. While direct isolation of these intermediates from reactions involving this compound is not extensively documented, their existence is inferred from numerous studies on analogous systems. yonedalabs.comlibretexts.org
Carbenes: Under certain conditions, particularly with strong bases, this compound can be a precursor to vinylcarbenes. The reaction of 1,1-dihaloalkenes with strong bases can lead to α-elimination of HX to generate a carbene. These highly reactive intermediates can then undergo various transformations, such as cyclopropanation with alkenes. libretexts.org The formation of carbenes from this compound would likely involve the abstraction of the vinylic proton by a strong base, followed by the elimination of a bromide ion.
In a transition-metal-free fluorination reaction of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (B91410) (TBAF), a proposed mechanism involves the formation of a key intermediate through debromination and subsequent fluoride ion attack. organic-chemistry.org
Kinetic Studies and Rate-Determining Steps
Kinetic studies are instrumental in elucidating reaction mechanisms by identifying the slowest step in the catalytic cycle, known as the rate-determining step.
For many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, the oxidative addition of the organic halide to the Pd(0) complex is often the rate-determining step. libretexts.orgillinois.edu The strength of the carbon-halogen bond significantly influences the rate of this step, with the reactivity order being C-I > C-Br > C-Cl. In the case of this compound, the oxidative addition would preferentially occur at one of the C-Br bonds.
However, the rate-determining step can vary depending on the specific reaction conditions, including the nature of the catalyst, ligands, and substrates. For instance, in some Suzuki-Miyaura reactions, transmetalation or reductive elimination can become rate-limiting. illinois.edu
In the context of the Heck reaction, the rate-determining step can be either the oxidative addition or the migratory insertion of the alkene, depending on the substrates and reaction conditions. researchgate.net For aryl bromides, it has been suggested that the rate of the catalytic reaction can be determined by the slow dissolution of palladium aggregates. researchgate.net
Regioselectivity and Stereoselectivity in Reaction Pathways
Regioselectivity: In reactions of this compound, regioselectivity is a critical aspect, particularly when the two bromine atoms are chemically distinct or when there are multiple potential reaction sites.
A notable example is the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives. In a study by Zhao et al., the reaction with wet TBAF in toluene (B28343) afforded (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high regioselectivity. organic-chemistry.org The proposed mechanism involves an initial debromination to form a bromo-alkyne intermediate, followed by the addition of HF (formed in situ) across the triple bond. The regioselectivity of the HF addition is governed by the electronic and steric properties of the substituents on the aromatic ring. organic-chemistry.org
In nucleophilic aromatic substitution (SNA_r) reactions, the regioselectivity of an incoming nucleophile is directed by the electronic properties of the substituents on the benzene (B151609) ring. The fluorine atom and the dibromovinyl group will influence the electron density distribution in the aromatic ring, thereby directing the position of nucleophilic attack. stackexchange.comdiva-portal.org
Stereoselectivity: The stereochemical outcome of reactions involving the vinyl group of this compound is of significant interest. In palladium-catalyzed cross-coupling reactions, the stereochemistry of the double bond is generally retained. For instance, if a specific stereoisomer of the vinyl bromide is used, the product is expected to have the same stereochemistry.
In the aforementioned fluorination reaction, the product was obtained with high (Z)-stereoselectivity. organic-chemistry.org This stereochemical outcome is a result of the specific mechanism of the addition of HF to the alkyne intermediate.
The table below summarizes the observed selectivity in a relevant reaction of a 1-(2,2-dibromovinyl)benzene derivative.
| Reactant | Reagent | Product | Regioselectivity | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| 1-(2,2-Dibromovinyl)benzene derivative | wet TBAF | (Z)-1-(2-Bromo-1-fluorovinyl)benzene derivative | High | High (Z) | organic-chemistry.org |
Solvent and Ligand Effects on Reaction Mechanisms
The choice of solvent and ligands can profoundly impact the mechanism, rate, and selectivity of reactions involving this compound.
Solvent Effects: Solvents can influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. In palladium-catalyzed cross-coupling reactions, polar aprotic solvents like DMF, THF, and dioxane are commonly used as they can dissolve the reactants and catalyst while not interfering with the catalytic cycle. yonedalabs.com
In the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives, the solvent was found to have a significant effect on the reaction outcome. Toluene was identified as the optimal solvent for achieving high yields and regioselectivity. organic-chemistry.org This suggests that the polarity and coordinating ability of the solvent play a crucial role in the reaction mechanism.
Ligand Effects: In palladium-catalyzed reactions, ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are essential for stabilizing the palladium catalyst, modulating its reactivity, and influencing selectivity. The steric and electronic properties of the ligand can affect the rate of oxidative addition, the ease of transmetalation, and the efficiency of reductive elimination.
For instance, bulky and electron-rich phosphine ligands can promote the oxidative addition step and facilitate reductive elimination. The choice of ligand can also influence the regioselectivity and stereoselectivity of the reaction by controlling the coordination geometry around the palladium center.
The table below illustrates the effect of different solvents on the yield of a fluorination reaction of a 1-(2,2-dibromovinyl)benzene derivative.
| Solvent | Yield (%) | Reference |
|---|---|---|
| Toluene | 81 | organic-chemistry.org |
| Dioxane | 75 | organic-chemistry.org |
| THF | 68 | organic-chemistry.org |
| CH3CN | 55 | organic-chemistry.org |
| DMF | 42 | organic-chemistry.org |
Spectroscopic Characterization and Advanced Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of 1-(2,2-dibromovinyl)-2-fluorobenzene. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms and their electronic environments can be established.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides information about the vinylic and aromatic protons. The vinylic proton, attached to the carbon adjacent to the phenyl ring, is expected to appear as a singlet in the downfield region of the spectrum due to the deshielding effects of the adjacent aromatic ring and the two bromine atoms. The aromatic region of the spectrum would display a complex multiplet pattern corresponding to the four protons on the fluorinated benzene (B151609) ring. The chemical shifts and coupling patterns of these aromatic protons are influenced by the presence of both the fluorine and the dibromovinyl substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Vinylic-H | 7.0 - 7.5 | Singlet (s) |
| Aromatic-H | 7.0 - 7.8 | Multiplet (m) |
Note: Data are predicted based on analogous structures and general principles of NMR spectroscopy.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum offers a detailed view of the carbon framework of the molecule. It is anticipated to show eight distinct signals, corresponding to the eight unique carbon atoms in this compound. The carbon of the CBr₂ group would appear at a relatively high chemical shift due to the strong deshielding effect of the two bromine atoms. The vinylic carbon attached to the aromatic ring will also be in the downfield region. The six aromatic carbons will exhibit distinct signals, with the carbon atom directly bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| =CBr₂ | 85 - 95 |
| Ar-C= | 135 - 145 |
| Aromatic C-F | 158 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| Aromatic C | 115 - 135 |
Note: Data are predicted based on analogous structures and general principles of NMR spectroscopy. 'd' denotes a doublet due to C-F coupling.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Fluorine-19 NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. nrochemistry.com For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the benzene ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Aromatic fluorine substituents typically resonate in a specific region of the ¹⁹F NMR spectrum. rsc.org
Table 3: Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| Ar-F | -110 to -120 |
Note: Data are predicted based on analogous structures and general principles of NMR spectroscopy, referenced to CFCl₃.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include C-H stretching vibrations for the aromatic and vinylic protons, C=C stretching for the vinyl and aromatic groups, and C-F and C-Br stretching vibrations.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Vinylic C-H | 3080 - 3020 | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| Vinylic C=C | ~1620 | Stretching |
| C-F | 1270 - 1100 | Stretching |
| C-Br | 680 - 515 | Stretching |
Note: Data are predicted based on characteristic IR absorption frequencies for similar functional groups.
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two bromine atoms, this peak would exhibit a characteristic isotopic pattern, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 1:2:1, which is a distinctive signature for dibrominated compounds. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. Fragmentation patterns observed in the mass spectrum would offer further structural information, likely showing the loss of bromine atoms and fragmentation of the vinyl group.
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 293.88 | C₈H₅Br₂F |
| [M+2]⁺ | 295.88 | Isotopic peak due to ⁸¹Br |
| [M+4]⁺ | 297.88 | Isotopic peak due to two ⁸¹Br |
| [M-Br]⁺ | 214.96 | Loss of one bromine atom |
| [M-Br₂]⁺ | 136.04 | Loss of two bromine atoms |
Note: m/z values are calculated for the most abundant isotopes. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic cluster.
Crystallographic Analysis (for related crystalline derivatives, if applicable)
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and three-dimensional arrangement of atoms in the solid state. While there is no specific crystallographic data available in the searched literature for this compound itself, analysis of related crystalline derivatives would be invaluable. Such an analysis would confirm the geometry of the dibromovinyl group and the planarity of the fluorophenyl ring, as well as provide insights into intermolecular interactions in the solid state.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating the reaction mechanisms involving aromatic compounds. For 1-(2,2-dibromovinyl)-2-fluorobenzene, DFT calculations are instrumental in mapping out the pathways of its key reactions, such as palladium-catalyzed intramolecular cyclization to form fluorinated benzo[b]furans.
These calculations provide detailed mechanistic insights by:
Optimizing Geometries: Determining the lowest-energy structures of reactants, intermediates, transition states, and products.
Elucidating Reaction Steps: Modeling complex sequences, such as the tandem Suzuki-Miyaura coupling and Heck reactions that similar 1-(2,2-dibromovinyl)-2-alkenylbenzene substrates undergo. researchgate.net
Investigating Catalyst-Substrate Interactions: In palladium-catalyzed processes, DFT can model the oxidative addition of the C-Br bond to the palladium center, subsequent migratory insertion, and the final reductive elimination step that forms the C-C or C-heteroatom bond. rsc.orgnih.gov The calculations can shed light on how the fluorine substituent influences the electronics of the palladium catalyst and the substrate. nih.govchemrxiv.org
Evaluating Ligand Effects: DFT studies can compare different phosphine (B1218219) ligands on the palladium catalyst to understand how their steric and electronic properties influence reaction barriers and product selectivity, a common practice in studies of palladium-catalyzed fluorination. nih.gov
By computing the energies of all stationary points along a proposed reaction coordinate, DFT helps confirm the most plausible mechanism for the transformation of this compound.
Exploration of Transition States and Energy Profiles
The exploration of transition states (TS) and the construction of potential energy profiles are critical for understanding reaction kinetics and selectivity. For a molecule like this compound, this is particularly relevant for its cyclization reactions.
Computational chemists use DFT to locate the transition state structure for key steps, such as the intramolecular attack of a nucleophile that leads to ring formation. chim.it The energy of this transition state relative to the ground state reactant determines the activation energy barrier for the reaction. A complete energy profile maps the energy changes throughout the entire reaction, from reactants to products, including all intermediates and transition states.
For instance, in a potential palladium-catalyzed intramolecular C-O bond formation to yield a benzo[b]furan derivative, the energy profile would reveal the relative energy barriers for:
Oxidative addition of a C-Br bond to the Pd(0) catalyst.
Carbopalladation or migratory insertion.
Reductive elimination to form the final product and regenerate the Pd(0) catalyst.
| Step | Description | Relative Energy (kcal/mol) (Illustrative) |
| Reactants | This compound + Pd(0)Ln | 0.0 |
| TS1 | Transition state for oxidative addition of C-Br bond | +18.5 |
| Intermediate 1 | Oxidative addition product (Aryl-Pd(II)-Br) | +5.2 |
| TS2 | Transition state for intramolecular cyclization | +25.1 (Rate-Determining Step) |
| Intermediate 2 | Cyclized Pd(II) intermediate | -10.3 |
| TS3 | Transition state for reductive elimination | +15.8 |
| Products | Fluorinated benzo[b]furan derivative + Pd(0)Ln + HBr | -22.7 |
Prediction of Reactivity and Selectivity
Computational methods are highly effective at predicting the reactivity and regioselectivity of organic molecules. For this compound, DFT can be used to calculate a variety of chemical reactivity descriptors. nih.govmdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the fluorine atom and the pi-system of the vinyl group, indicating sites susceptible to electrophilic attack, while regions near the hydrogen atoms of the benzene (B151609) ring would show positive potential. researchgate.netnih.gov
Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO location indicates the site of nucleophilic attack, while the LUMO location indicates the site of electrophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov
Parr Functions: In the context of Molecular Electron Density Theory (MEDT), Parr functions can be calculated to predict the most nucleophilic and electrophilic centers within the molecule, offering a more quantitative prediction of regioselectivity in reactions like cycloadditions. mdpi.com
These descriptors help predict, for example, whether an incoming electrophile would preferentially attack the benzene ring or the vinyl group, and at which specific atom. This is essential for designing selective synthetic strategies.
Analysis of Electronic Structure and Bonding
A detailed analysis of the electronic structure provides fundamental insights into the molecule's properties and behavior. Using DFT, one can dissect the nature of the chemical bonds and the influence of the substituents. researchgate.net
For this compound, this analysis would focus on:
Bond Lengths and Angles: Comparing the computed geometry with experimental data (if available) validates the computational method. Key parameters include the C-F, C-Br, and C=C bond lengths.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions. It can quantify the electron-withdrawing effect of the fluorine and dibromovinyl groups on the benzene ring.
Atomic Charges: Calculating atomic charges (e.g., Mulliken, Hirshfeld, or NBO charges) reveals the charge distribution across the molecule. This helps to understand the polarity of bonds like the C-F and C-Br bonds and identify reactive sites.
| Parameter | Description | Predicted Value (Illustrative) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 5.6 eV |
| Dipole Moment | Measure of the overall polarity of the molecule | 2.5 Debye |
| NBO Charge on F | Natural Bond Orbital charge on the Fluorine atom | -0.55 e |
| NBO Charge on C(vinyl) | Natural Bond Orbital charge on the vinyl carbon bonded to the ring | +0.15 e |
Molecular Dynamics Simulations (Potential for studying solvent effects or intermolecular interactions)
While DFT is excellent for studying individual molecules and reaction pathways, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. researchgate.net
For this compound, MD simulations could be employed to:
Study Solvent Effects: A simulation box containing one or more molecules of the substrate surrounded by hundreds or thousands of solvent molecules (e.g., THF, toluene) can be set up. The simulation would reveal how solvent molecules arrange around the substrate (the solvation shell) and how this organization might influence the accessibility of reactive sites.
Analyze Conformational Preferences: MD simulations can explore the conformational landscape of the molecule, revealing the most stable orientations of the dibromovinyl group relative to the fluorinated benzene ring in solution. Certain conformations may be more favorable for subsequent reactions.
Investigate Intermolecular Interactions: In concentrated solutions, MD can model how molecules of this compound interact with each other. This could include pi-stacking of the benzene rings or dipole-dipole interactions, which might affect reactivity or lead to the formation of aggregates. researchgate.net
By simulating the molecule in a realistic environment, MD provides a bridge between the gas-phase calculations of DFT and the conditions of a real-world chemical reaction.
Applications and Potential Research Directions
Role as a Versatile Small Molecule Scaffold and Building Block in Complex Molecule Synthesis
1-(2,2-Dibromovinyl)-2-fluorobenzene serves as a highly adaptable scaffold in the construction of intricate molecular architectures. The presence of multiple reactive sites—the two bromine atoms on the vinyl group, the fluorine atom on the phenyl ring, and the carbon-carbon double bond—allows for a stepwise and controlled introduction of various functional groups. This multi-faceted reactivity makes it a valuable precursor in the synthesis of polycyclic aromatic hydrocarbons and other complex organic structures. wvu.eduresearchgate.net
The dibromovinyl moiety is particularly useful as it can be transformed into an alkyne through elimination reactions or participate in various cross-coupling reactions. This functionality enables the extension of the carbon skeleton and the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the total synthesis of natural products and other target molecules.
Precursor for Advanced Organic Materials (e.g., fire retardants through vinyl bromide derivatives)
The bromine atoms in this compound suggest its potential as a precursor for advanced organic materials, particularly in the development of fire retardants. Brominated compounds are well-known for their flame-retardant properties, as they can act as radical scavengers in the gas phase during combustion, thereby inhibiting the flame propagation. thalesnano.com Vinyl bromide derivatives, in particular, can be polymerized or incorporated into existing polymer backbones to enhance their fire resistance. researchgate.net
Intermediates in the Synthesis of Biologically Active Molecules and Pharmaceuticals (e.g., indoles, benzofurans, and related structures to agrochemicals)
The structural motif of this compound is a valuable starting point for the synthesis of a wide range of biologically active molecules, including indoles and benzofurans. researchgate.netnanochemres.org These heterocyclic compounds are prevalent in many pharmaceuticals and agrochemicals. nih.govcas.cn The dibromovinyl group can be readily converted into an ethynyl (B1212043) group, which is a key precursor for the construction of the indole (B1671886) and benzofuran (B130515) ring systems through various cyclization strategies.
The fluorine atom on the phenyl ring is of particular importance in medicinal chemistry and agrochemical design. The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. escholarship.org Therefore, this compound represents a key intermediate for the synthesis of novel fluorinated indoles, benzofurans, and related heterocyclic compounds with potential applications in drug discovery and crop protection. nanochemres.orgnih.gov
Table 1: Examples of Biologically Active Heterocycles Synthesized from Related Precursors
| Heterocycle | Precursor Type | Synthetic Application |
| Indoles | o-Alkynylanilines | Pharmaceuticals, Agrochemicals |
| Benzofurans | o-Alkynylphenols | Pharmaceuticals, Natural Products |
| Pyrrolo[1,2-a]indoles | Substituted Indoles | Pharmacologically active compounds |
This table illustrates the general synthetic utility of precursors similar to those derivable from this compound.
Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity
The distinct reactivity of this compound paves the way for the development of new synthetic methodologies. The gem-dibromo-olefin functionality is a versatile handle for a variety of transformations, including metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. thalesnano.comnanochemres.orgresearchgate.netorganic-chemistry.orgnih.gov These reactions allow for the selective formation of carbon-carbon bonds, enabling the construction of complex molecular frameworks.
Furthermore, the interplay between the dibromovinyl group and the ortho-fluorine atom can lead to unique reactivity patterns and the potential for novel cascade reactions. nih.govnih.govresearchgate.net For instance, intramolecular cyclization reactions could be designed to construct novel heterocyclic systems. Research in this area focuses on exploring the full synthetic potential of this compound under various reaction conditions and with a diverse range of coupling partners and catalysts. researchgate.netnih.gov
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Potential Product |
| Suzuki Coupling | Organoboron Reagent | Aryl- or vinyl-substituted fluorobenzene (B45895) |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl-substituted fluorobenzene |
| Heck Coupling | Alkene | Alkenyl-substituted fluorobenzene |
This table outlines potential applications of this compound in well-established cross-coupling methodologies.
Exploration in Advanced Fluorine Chemistry and Halogen Chemistry
This compound is an excellent substrate for fundamental studies in advanced fluorine and halogen chemistry. The presence of three halogen atoms with different reactivities (two vinylic bromines and one aromatic fluorine) allows for selective transformations. For example, the vinylic bromines can be selectively replaced or functionalized while leaving the more robust carbon-fluorine bond intact. nih.gov
Conversely, under specific conditions, the C-F bond can be activated, opening up possibilities for late-stage fluorination or the introduction of other functional groups. wvu.edu A study on the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives has demonstrated the ability to synthesize (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high regioselectivity. nih.govorganic-chemistry.org This highlights the potential for controlled and selective manipulation of the halogen atoms in this compound, contributing to the development of new fluorination and halogenation techniques. sciengine.comresearchgate.netnih.govlibretexts.org
Stereochemical Control in Target Molecule Synthesis
The carbon-carbon double bond in this compound presents opportunities for stereochemical control in the synthesis of target molecules. Reactions that proceed through the double bond, such as additions or cycloadditions, can potentially be rendered stereoselective through the use of chiral catalysts or reagents. mdpi.comnih.govrsc.orgbeilstein-journals.orgsemanticscholar.orgnih.govnih.gov
For instance, asymmetric hydrogenation or dihydroxylation of the double bond could lead to chiral products with defined stereochemistry. Furthermore, in multi-step syntheses, the stereochemistry of a reaction at the vinyl group can influence the stereochemical outcome of subsequent transformations, allowing for the construction of complex molecules with multiple stereocenters. The development of stereoselective methods utilizing this scaffold is a promising avenue for future research, with potential applications in the synthesis of enantiomerically pure pharmaceuticals and other chiral materials.
Q & A
Q. What are the most effective synthetic routes for 1-(2,2-Dibromovinyl)-2-fluorobenzene?
Methodological Answer: The compound can be synthesized via regioselective fluorination using wet tetrabutylammonium fluoride (TBAF). A one-pot approach involves reacting 1-(2,2-dibromovinyl)benzene derivatives with TBAF under controlled anhydrous conditions to achieve high (Z)-selectivity (yield: 58–77%) . Alternative multi-step routes may involve bromo-alkynylation followed by halogen exchange, as demonstrated in analogous dibromovinyl systems . Key steps include precise temperature control (-20°C to 0°C) and inert atmospheres to prevent side reactions.
Q. How is this compound characterized structurally?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical:
- ¹⁹F NMR identifies fluorine environments (δ ≈ -110 to -120 ppm for aromatic fluorine).
- ¹H NMR resolves vinyl proton splitting patterns (J = 12–15 Hz for dibromovinyl groups).
Mass spectrometry (EI-MS) confirms molecular ion peaks (m/z ≈ 290–292 for [M]⁺). Cross-validation with computational models (DFT) refines structural assignments .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods due to volatile brominated byproducts.
- Storage: Inert atmosphere (argon), 2–8°C, away from oxidizers.
- Spill Management: Absorb with silica gel, neutralize with sodium bicarbonate, and dispose as halogenated waste .
Q. What are its potential applications in medicinal chemistry?
Methodological Answer: The dibromovinyl-fluorobenzene scaffold serves as a precursor for bioactive molecules. For example:
- Anticancer Agents: Introduce sulfhydryl or amine groups via nucleophilic substitution at the bromine sites.
- Enzyme Probes: Fluorine’s electronegativity alters binding kinetics in kinase assays.
Optimize metabolic stability by substituting the dibromovinyl group with heterocycles (e.g., pyridines) .
Advanced Research Questions
Q. How does regioselectivity impact fluorination in dibromovinyl systems?
Methodological Answer: Regioselectivity is governed by steric and electronic factors. In wet TBAF-mediated reactions, water acts as a proton source, favoring anti-addition to the dibromovinyl moiety. Computational studies (DFT) show a 3.2 kcal/mol energy preference for the (Z)-isomer due to reduced steric clash between fluorine and bromine substituents . Kinetic control (low temperature) further enhances selectivity.
Q. How can contradictory reactivity data in halogenated analogs be resolved?
Methodological Answer: Contradictions arise from differing halogen electronegativities. For example:
- Bromine vs. Chlorine: Bromine’s polarizability increases susceptibility to SN2 reactions, while chlorine favors elimination.
- Fluorine’s Ortho Effect: Fluorine at the ortho position deactivates the ring, slowing electrophilic substitution.
Systematic Hammett analysis (σ⁺ values) and competitive reaction studies clarify these trends .
Q. What biological interactions are observed with dibromovinyl metabolites?
Methodological Answer: The metabolite cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (a deltamethrin degradate) has been detected in urine (LOD: 0.1 µg/L). Studies in German cohorts (n=1,177) show 95th percentile levels of 0.3–0.5 µg/L, suggesting low bioaccumulation. In vitro assays using human hepatocytes reveal CYP450-mediated oxidation pathways, with IC₅₀ > 100 µM for cytotoxicity .
Q. How can computational tools optimize retrosynthesis planning?
Methodological Answer: AI-driven platforms (e.g., Pistachio, Reaxys) prioritize routes based on:
- Precursor Availability: Commercial dibromostyrenes or fluorobenzaldehydes.
- Step Economy: One-step fluorination vs. multi-step cross-coupling.
Benchmarking against experimental data (e.g., 77% yield for a three-step synthesis) validates predictions. Hypervalent iodine reagents (e.g., benziodoxolones) are flagged as high-efficiency candidates for radiofluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
